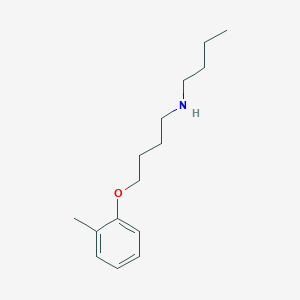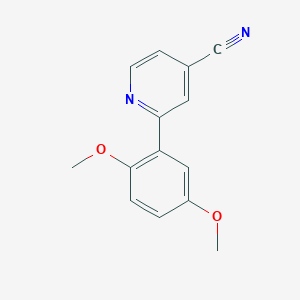![molecular formula C20H25N3O4S B5084446 2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide, also known as AZD5363, is a selective inhibitor of the protein kinase B (PKB) pathway. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide selectively inhibits the PKB pathway by binding to the ATP-binding site of the PKB enzyme. This prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide in lab experiments is its selectivity for the PKB pathway, which allows for more precise targeting of cancer cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use in combination with other cancer treatments.
Future Directions
Future research on 2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide could focus on optimizing its use in combination with other cancer treatments, as well as investigating its potential use in other diseases that involve dysregulation of the PKB pathway, such as diabetes and cardiovascular disease. Additionally, further studies could explore the potential of this compound as a therapeutic agent in combination with immunotherapy for cancer treatment.
Synthesis Methods
2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 4-nitrophenol with 1-azepanamine to form 4-(1-azepanysulfonyl)phenol. This intermediate is then reacted with 2-pyridinemethanol and acetic anhydride to yield the final product, this compound.
Scientific Research Applications
2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has been studied for its potential use as a cancer treatment due to its ability to selectively inhibit the PKB pathway, which is frequently dysregulated in cancer cells. It has shown promising results in preclinical studies as well as early-stage clinical trials in various types of cancer, including breast, ovarian, and prostate cancer.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-20(22-15-17-7-3-4-12-21-17)16-27-18-8-10-19(11-9-18)28(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWWHDQSBQIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)
![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)
![N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5084383.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide](/img/structure/B5084399.png)
![5-(4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5084407.png)
![4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)

![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)

![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)
![methyl N-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B5084467.png)
![2-bromo-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5084470.png)
![2-(4-morpholinyl)-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5084478.png)
![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
